Cadaverine
Overview
Description
Cadaverine is an alkane-alpha,omega-diamine comprising a straight-chain pentane core with amino substitutents at positions 1 and 5. A colourless syrupy liquid diamine with a distinctive unpleasant odour, it is a homologue of putresceine and is formed by the bacterial decarboxylation of lysine that occurs during protein hydrolysis during putrefaction of animal tissue. It is also found in plants such as soyabean. It has a role as a plant metabolite, a Daphnia magna metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a conjugate base of a this compound(2+).
This compound is a foul-smelling diamine formed by bacterial decarboxylation of lysine.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Brasenia schreberi, Palhinhaea cernua, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A foul-smelling diamine formed by bacterial DECARBOXYLATION of LYSINE. It is also an intermediate secondary metabolite in lysine-derived alkaloid biosynthetic pathways (e.g., QUINOLIZIDINES and LYCOPODIUM).
Mechanism of Action
Target of Action
Cadaverine, a foul-smelling diamine formed by bacterial decarboxylation of lysine , primarily targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli (strain K12) .
Mode of Action
It is known that this compound is produced by the decarboxylation of lysine , suggesting that it may interact with its target enzyme to influence metabolic processes within the bacterial cell .
Biochemical Pathways
This compound is involved in the biosynthetic pathways of different substrates. It is produced through the decarboxylation of lysine . The key enzyme in this process is lysine decarboxylase . This compound can also promote the accumulation of putrescine and spermine while reducing spermidine content .
Pharmacokinetics
It is known that this compound can accumulate at high concentrations in certain foods .
Result of Action
This compound has various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It also can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is produced by rhizosphere and phyllosphere microbes , suggesting that microbial activity in the environment can influence this compound levels. Furthermore, the production of this compound can be influenced by green chemical and bioconversion technologies .
Biochemical Analysis
Biochemical Properties
Cadaverine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The key enzyme involved in the biosynthesis of this compound is lysine decarboxylase . This enzyme catalyzes the decarboxylation of lysine, leading to the formation of this compound .
Cellular Effects
This compound influences cell function in several ways. It participates in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . In humans, it can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of these interactions are complex and depend on the specific biochemical context.
Properties
IUPAC Name |
pentane-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRGRCVQAFMJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075448 | |
Record name | Cadaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless syrupy liquid that fumes in air; mp = 9 deg C; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS], Liquid | |
Record name | Cadaverine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Cadaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
179 °C | |
Record name | Cadaverine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
62 °C (144 °F) - closed cup | |
Record name | Cadaverine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, ethanol; slightly soluble in ethyl ether | |
Record name | Cadaverine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.873 g/cu cm at 25 °C | |
Record name | Cadaverine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.01 [mmHg] | |
Record name | Cadaverine | |
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Color/Form |
Syrupy, colorless liquid, Thick fuming liquid | |
CAS No. |
462-94-2 | |
Record name | Cadaverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-94-2 | |
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Record name | Cadaverine | |
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Record name | Cadaverine | |
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URL | https://www.drugbank.ca/drugs/DB03854 | |
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Record name | 1,5-Pentanediamine | |
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Record name | Cadaverine | |
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Record name | Pentamethylenediamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.664 | |
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Record name | CADAVERINE | |
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Record name | Cadaverine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cadaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
11.83 °C, 9 °C | |
Record name | Cadaverine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cadaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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